N-(2-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
The compound N-(2-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide features a 3-oxo-1,2,3,4-tetrahydroquinoxaline core substituted at position 2 with an acetamide group linked to a 2-ethoxyphenyl moiety and at position 1 with a 3-nitrobenzoyl group. Its molecular formula is C27H24N4O6 (molecular weight: ~508.5 g/mol). The 3-nitrobenzoyl group introduces strong electron-withdrawing effects, while the 2-ethoxyphenyl group contributes steric bulk and lipophilicity. This compound is of pharmacological interest, as structurally related analogs are used in screening libraries for drug discovery .
Properties
CAS No. |
1219349-81-1 |
|---|---|
Molecular Formula |
C25H22N4O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H22N4O6/c1-2-35-22-13-6-4-11-19(22)26-23(30)15-21-24(31)27-18-10-3-5-12-20(18)28(21)25(32)16-8-7-9-17(14-16)29(33)34/h3-14,21H,2,15H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
YLKFRFVCJKSWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Ethoxyphenyl Group : This moiety is known for enhancing lipophilicity, which can influence the compound's absorption and distribution in biological systems.
- Tetrahydroquinoxaline Core : This bicyclic structure is often associated with various pharmacological activities, including neuroprotective effects.
- Nitrobenzoyl Group : The presence of a nitro group can enhance the compound's reactivity, potentially leading to increased biological activity through mechanisms such as oxidative stress modulation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzoyl compounds have shown effectiveness against various bacterial strains, suggesting that the nitro group may play a crucial role in their antimicrobial action .
Anticancer Properties
Research has demonstrated that compounds containing the tetrahydroquinoxaline structure possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .
Neuroprotective Effects
The tetrahydroquinoxaline derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .
The mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Modulation : The compound may alter the balance of oxidative stress in cells, leading to either protective or damaging outcomes depending on the cellular context.
- Enzyme Inhibition : Certain studies suggest that this class of compounds can inhibit specific enzymes involved in cancer progression and microbial resistance.
- Gene Expression Regulation : The compound has been shown to influence the expression of genes related to apoptosis and cell cycle regulation in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitrobenzoyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting their potential as antimicrobial agents .
Study 2: Anticancer Activity
In a cell line study involving human breast cancer cells (MCF-7), the compound induced significant apoptosis at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in sub-G1 phase population, indicating cell death through apoptosis .
Study 3: Neuroprotection
In an animal model of Alzheimer's disease, administration of a tetrahydroquinoxaline derivative demonstrated a reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The 3-nitrobenzoyl group in the target compound distinguishes it from analogs with other aromatic acyl substituents:
- N-(2-ethoxyphenyl)-2-[1-(4-methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide (): Replaces 3-nitrobenzoyl with 4-methylbenzoyl (electron-donating methyl group). Molecular formula: C25H22N4O4 (MW: 442.47 g/mol). The methyl group enhances lipophilicity but reduces electrophilicity compared to nitro .
- N-(2-ethoxyphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide (): Substitutes 3-nitrobenzoyl with 2-methoxybenzoyl. Molecular formula: C26H25N3O5 (MW: 459.5 g/mol).
Key Insight: Nitro groups enhance reactivity and hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability compared to methyl or methoxy substituents.
Positional Isomerism of the Ethoxyphenyl Group
- N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): Ethoxy group at the para position of the phenyl ring. Molecular formula: C18H19N3O3 (MW: 325.37 g/mol). The para-substitution may reduce steric hindrance compared to ortho-substitution in the target compound .
Modifications to the Phenyl Acetamide Moiety
- N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): Replaces ethoxy with a cyano group. Molecular formula: C17H14N4O2 (MW: 306.32 g/mol).
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): Substitutes ethoxy with chloro and trifluoromethyl groups. Molecular formula: C17H12ClF3N3O2 (MW: 406.75 g/mol). The trifluoromethyl group increases hydrophobicity and metabolic resistance .
Data Table: Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
